1,4-Ditert-butylpiperazine

Description

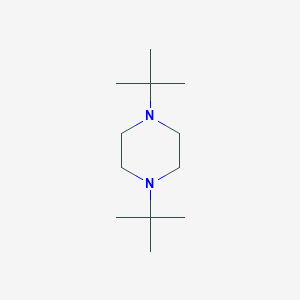

1,4-Ditert-butylpiperazine is a piperazine derivative characterized by two tert-butyl groups substituted at the 1- and 4-positions of the piperazine ring. Piperazine derivatives are widely studied due to their versatility in drug design, acting as scaffolds for central nervous system (CNS) agents, antimicrobials, and anticancer compounds . The tert-butyl groups in this compound may improve metabolic stability and receptor-binding selectivity compared to simpler piperazine analogs .

Synthetic routes to this compound often involve alkylation of piperazine with tert-butyl halides or via coupling reactions. For example, Nikolai et al. synthesized a structurally related bicyclic piperazine derivative starting from monoterpene (−)-nopol, employing NMR, HRMS, and XRD for structural confirmation .

Properties

Molecular Formula |

C12H26N2 |

|---|---|

Molecular Weight |

198.35 g/mol |

IUPAC Name |

1,4-ditert-butylpiperazine |

InChI |

InChI=1S/C12H26N2/c1-11(2,3)13-7-9-14(10-8-13)12(4,5)6/h7-10H2,1-6H3 |

InChI Key |

SLRQZQPUXWCTDN-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N1CCN(CC1)C(C)(C)C |

Canonical SMILES |

CC(C)(C)N1CCN(CC1)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse pharmacological activities depending on substituents. Below is a detailed comparison of 1,4-ditert-butylpiperazine with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Findings:

In contrast, electron-withdrawing groups like trifluoromethyl (in MK40) improve metabolic stability and receptor affinity .

Synthetic Accessibility :

- This compound requires specialized alkylation conditions due to the bulky tert-butyl groups, whereas chloro-dithiolone derivatives () are synthesized via nucleophilic substitution under milder conditions .

Chlorinated dithiolone-piperazine hybrids () show promise in selective synthesis but require further biological evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.